molecular formula C8H10FNO B13959303 5-(2-Aminoethyl)-2-fluorophenol

5-(2-Aminoethyl)-2-fluorophenol

Cat. No.: B13959303
M. Wt: 155.17 g/mol
InChI Key: BQDIGRQKBKSZPE-UHFFFAOYSA-N
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Description

PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the 2-position and an aminoethyl group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- typically involves the introduction of the fluorine atom and the aminoethyl group onto the phenol ring through a series of chemical reactions. One common method involves the fluorination of a precursor phenol compound followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- may involve large-scale chemical processes that utilize continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often altering its chemical properties.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the aminoethyl group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- include other fluorinated phenols and aminoethyl-substituted phenols. Examples include:

  • PHENOL, 4-(2-AMINOETHYL)-
  • PHENOL, 3-(2-AMINOETHYL)-
  • PHENOL, 2-(2-AMINOETHYL)-

Uniqueness

The uniqueness of PHENOL, 5-(2-AMINOETHYL)-2-FLUORO- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the aminoethyl group at specific positions on the phenol ring can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

5-(2-aminoethyl)-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2

InChI Key

BQDIGRQKBKSZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN)O)F

Origin of Product

United States

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